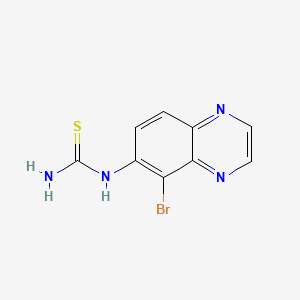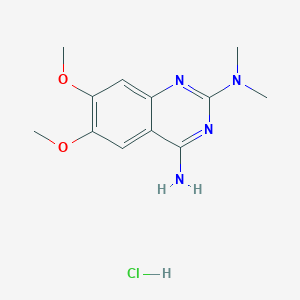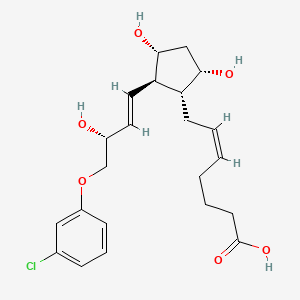
4-Hydroxy Estradiol 1-N7-Guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Estradiol 1-N7-Guanine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty . It’s a potential biomarker for assessing the risk of developing a number of hormonally modified cancers, including breast cancer .
Synthesis Analysis
The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .Molecular Structure Analysis
The molecular formula of 4-Hydroxy Estradiol 1-N7-Guanine is C23H27N5O4 . The IUPAC name is 2-amino-7- [ (8 R ,9 S ,13 S ,14 S ,17 S )-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-1-yl]-1 H -purin-6-one .Chemical Reactions Analysis
The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy Estradiol 1-N7-Guanine is 437.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 437.20630436 g/mol .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy Estradiol 1-N7-Guanine, focusing on six unique fields:
Cancer Biomarkers
4-Hydroxy Estradiol 1-N7-Guanine (4-OHE2-1-N7-Gua) is a significant biomarker for assessing the risk of hormonally influenced cancers, such as breast cancer. The formation of this adduct from the reaction of estradiol-3,4-quinone with DNA has been established, and its detection in human urine samples suggests its potential as a non-invasive biomarker for early cancer detection .
DNA Adduct Formation Studies
This compound is crucial in studying DNA adduct formation, which is a process where chemicals bind to DNA, potentially causing mutations and cancer. Research has shown that 4-OHE2-1-N7-Gua can form depurinating DNA adducts, which are significant in understanding the mechanisms of chemical-induced carcinogenesis .
Oxidative Stress and DNA Damage
4-OHE2-1-N7-Gua is used to study oxidative stress and its impact on DNA. Under certain conditions, this adduct can oxidize to form 8-oxo-guanine derivatives, which are markers of oxidative DNA damage. This helps in understanding the role of oxidative stress in various diseases, including cancer .
Hormone Metabolism Research
This compound is also valuable in hormone metabolism research. By studying the formation and stability of 4-OHE2-1-N7-Gua, researchers can gain insights into the metabolic pathways of estrogens and their role in disease processes, particularly those related to hormonal imbalances .
Analytical Chemistry
In analytical chemistry, 4-OHE2-1-N7-Gua is used as a reference material for developing and validating analytical methods. Techniques such as HPLC and mass spectrometry are employed to detect and quantify this adduct in biological samples, aiding in the accurate measurement of estrogen-DNA interactions .
Toxicology Studies
This compound is utilized in toxicology to study the toxic effects of estrogen metabolites. By examining the formation of 4-OHE2-1-N7-Gua and its derivatives, researchers can better understand the toxicological implications of estrogen exposure and its potential link to cancer development .
Mechanism of Action
Target of Action
“4-Hydroxy Estradiol 1-N7-Guanine” is a biochemical used in proteomics research
Mode of Action
It is known that this compound is a metabolite of estrone , which suggests that it may interact with estrogen receptors or other targets associated with estrone metabolism.
Biochemical Pathways
It is known that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system . This suggests that “4-Hydroxy Estradiol 1-N7-Guanine” may be involved in this pathway.
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of >250° c . This information may have implications for its bioavailability and pharmacokinetics.
Result of Action
It is known that 4-hydroxyestrone, an estrone metabolite with little estrogenic activity, has a strong neuroprotective effect against oxidative neurotoxicity . This suggests that “4-Hydroxy Estradiol 1-N7-Guanine” may have similar effects.
Action Environment
It is known that this compound should be stored at -20° c , which suggests that temperature may be an important environmental factor.
properties
IUPAC Name |
2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKBGPSXUBCIFE-URRUNNDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857771 |
Source


|
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Estradiol 1-N7-Guanine | |
CAS RN |
178971-91-0 |
Source


|
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)




